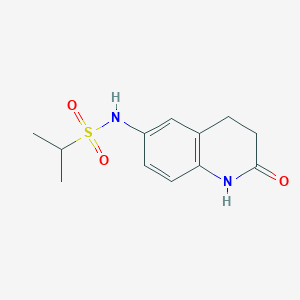

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a compound that belongs to the class of quinoline derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable sulfonamide reagents under acidic or basic conditions . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Applications De Recherche Scientifique

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a chemical compound with potential applications in scientific research. Characterized by the molecular formula C12H16N2O3S and a molecular weight of 268.33, this compound features a tetrahydroquinoline core .

Analogous Compounds

Based on the search results, several compounds share structural similarities with this compound:

- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide This compound has shown potential as a bioactive molecule in biological research.

- N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide: This compound is structurally similar but features a sulfonamide group.

- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide: This compound shares a similar quinoline core but has a different substituent on the nitrogen atom.

Tetrahydroquinoline derivatives have demonstrated a range of biological activities, suggesting that this compound may also possess similar properties:

- Antitumor Activity: Some tetrahydroquinoline derivatives have shown potential against cancer cell lines.

- Antimicrobial Properties: As a derivative of sulfonamides, it may exhibit antibacterial activity by inhibiting bacterial growth through interference with folate synthesis.

- Analgesic Effects: Analogous compounds have been identified as μ-opioid receptor agonists, indicating potential use in pain management.

Usage as a research tool

Mécanisme D'action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterase III A, which plays a role in various physiological processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of their activity and subsequent biological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other quinoline derivatives such as:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Uniqueness

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Activité Biologique

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide, also known as Quinabactin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula: C20H24N2O3S

- Molecular Weight: 372.48 g/mol

- CAS Number: 946270-26-4

Quinabactin exhibits its biological effects primarily through the inhibition of specific enzymatic pathways. Research indicates that it targets glycogen synthase kinase 3 (GSK-3), a serine/threonine kinase implicated in various diseases such as diabetes and cancer. GSK-3 inhibition is crucial for therapeutic strategies aimed at these conditions due to the kinase's role in cellular signaling and metabolism .

Pharmacophore Mapping Studies:

Pharmacophore mapping has been employed to identify key interactions between Quinabactin and GSK-3. The studies utilized known GSK-3 inhibitors to develop a pharmacophore model that highlights essential features required for binding . This model has facilitated virtual screening of chemical libraries to discover new potential inhibitors.

In Vitro Studies

- GSK-3 Inhibition:

- Anti-inflammatory Effects:

In Vivo Studies

- Diabetes Models:

- Cancer Models:

Study 1: GSK-3 Inhibition in Diabetes

A study conducted by Patel et al. explored the effects of Quinabactin on diabetic mice. The results showed a significant reduction in blood glucose levels and improved metabolic parameters after treatment with the compound over a four-week period .

Study 2: Anti-cancer Activity

In another investigation, Quinabactin was tested on human cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-8(2)18(16,17)14-10-4-5-11-9(7-10)3-6-12(15)13-11/h4-5,7-8,14H,3,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDBJDCQHHPSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.